REACTION_SMILES
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[C:2]([N:6]([C:3](=[O:4])[O-:5])[CH2:10][c:11]1[s:12][c:13]([CH3:16])[n:14][n:15]1)([CH3:7])([CH3:8])[CH3:9].[CH2:17]1[O:18][CH2:19][CH2:20][O:21][CH2:22]1.[ClH:1]>>[ClH:1].[NH2:6][CH2:10][c:11]1[s:12][c:13]([CH3:16])[n:14][n:15]1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Cc1nnc(CN)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |